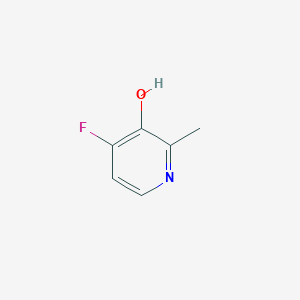

4-Fluoro-2-methylpyridin-3-OL

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Chemical Research

The strategic combination of a pyridine core with fluorine substitution has led to significant advances in various chemical and biological fields. This is due to the synergistic effect of the pyridine framework and the unique properties imparted by the fluorine atom.

Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. bldpharm.com Structurally related to benzene, with one methine group replaced by a nitrogen atom, the pyridine ring is a fundamental building block in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. bldpharm.comchemicalbook.com Its utility stems from its specific electronic properties, water solubility, and the ability to serve as a ligand and a base. researchgate.net The nitrogen atom in the ring can be readily protonated or alkylated, and the ring itself can undergo various substitution reactions, making it a versatile platform for constructing complex molecules. nih.gov Pyridine derivatives are integral to many drugs, highlighting their role in medicinal advancements. nih.gov

The incorporation of fluorine into organic molecules, particularly in pharmaceutical and agrochemical candidates, is a widely used strategy to enhance molecular properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape. lookchem.com However, its electronic influence is profound.

The introduction of fluorine can productively influence a molecule's:

Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. sigmaaldrich.comevitachem.com Replacing a C-H bond with a C-F bond at a site prone to metabolic oxidation can block this pathway, increasing the molecule's stability and in vivo half-life. sigmaaldrich.com

Binding Affinity : Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target enzymes or receptors. lookchem.comsigmaaldrich.comnih.gov This can lead to enhanced binding affinity and potency.

Physicochemical Properties : Fluorination can modulate properties like lipophilicity, which affects a compound's solubility, membrane permeability, and biodistribution. sigmaaldrich.comevitachem.com This allows for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The following table summarizes the key effects of fluorine substitution in small molecules.

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property Affected | Impact of Fluorine Substitution | Reference |

| Metabolic Stability | Increases stability by blocking metabolic oxidation at the substitution site. | sigmaaldrich.com |

| Binding Affinity | Can enhance binding to target proteins through unique electronic interactions. | lookchem.comnih.gov |

| Acidity (pKa) | Increases the acidity of nearby functional groups through inductive effects. | sigmaaldrich.com |

| Lipophilicity | Modulates lipophilicity, affecting solubility and membrane permeability. | sigmaaldrich.comevitachem.com |

| Conformation | Can influence molecular shape and preferred conformation. | lookchem.com |

Historical Context of Pyridinol Synthesis and Applications

The synthesis of the pyridine ring has been a subject of study for over a century. Early milestones include the first synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide by William Ramsay in 1876 and the development of the Hantzsch pyridine synthesis in 1881, which remains a classic method for creating substituted pyridines. bldpharm.com In 1924, Aleksei Chichibabin developed a more efficient synthesis from inexpensive reagents, which became a key industrial method. bldpharm.com

Pyridinols, also known as hydroxypyridines, are a subclass of pyridine derivatives that exist in equilibrium with their pyridone tautomers. These scaffolds are of significant interest because they are found in numerous biologically active natural products and pharmaceuticals. researchgate.netmdpi.com They have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory actions, making them privileged structures in drug discovery. mdpi.com The development of synthetic methods to access variously substituted pyridinols is crucial for exploring their full potential in medicinal chemistry.

Rationale for Investigating 4-Fluoro-2-methylpyridin-3-OL

The specific compound this compound is a prime candidate for chemical investigation due to its unique combination of structural features: a fluorinated pyridine ring, a hydroxyl group, and a methyl group. While extensive research exists on fluorinated pyridines and pyridinols separately, the properties and reactivity of this particular substitution pattern remain largely unexplored.

A review of current chemical literature reveals a research gap concerning specifically substituted pyridinols like this compound. While many fluorinated pyridines are commercially available or have documented syntheses, lookchem.comsigmaaldrich.comsynblock.com specific isomers, particularly those with multiple and varied substituents, are often difficult to prepare. The synthesis of polysubstituted pyridines where the position of each group is precisely controlled remains a challenge. google.com The lack of a registered CAS number and limited appearance in research databases for this compound underscores its novelty and the opportunity for foundational research into its synthesis and characterization. bldpharm.com The investigation into such underexplored isomers is essential for expanding the available chemical space for drug discovery and material science.

The structure of this compound suggests significant potential for novel chemical transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxyl groups is expected to create unique reactivity patterns on the pyridine ring.

Potential avenues for derivatization include:

Reactions at the Hydroxyl Group : The hydroxyl group can be a handle for a variety of transformations. It can be oxidized to a carbonyl compound or participate in nucleophilic substitution reactions, allowing for the attachment of other functional groups. evitachem.com

Cross-Coupling Reactions : The pyridine ring can be functionalized through modern cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com The electronic nature of the substituents would heavily influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution : The fluorine and methyl groups will direct further substitutions on the ring in predictable, yet potentially novel, ways, enabling the synthesis of a library of unique derivatives for screening and further study.

The exploration of these transformations would not only provide a new family of compounds but also contribute to a deeper understanding of structure-activity relationships in substituted pyridine systems. nih.gov

Table 2: Chemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Reference |

| This compound | C₆H₆FNO | N/A | bldpharm.com |

| 4-Fluoro-3-methylpyridin-2-ol | C₆H₆FNO | 1227579-44-3 | synblock.com |

| 5-Fluoro-3-methylpyridin-2-ol | C₆H₆FN (incorrect formula in source) | N/A | evitachem.com |

| 4-Chloro-3-fluoro-2-methylpyridine | C₆H₅ClFN | 1195251-01-4 | lookchem.com |

| 2-Fluoro-4-methylpyridine | C₆H₆FN | 461-87-0 | sigmaaldrich.com |

| 4-Fluoro-2-(trifluoromethyl)pyridin-3-ol | C₆H₄F₄NO | 1227595-03-0 | bldpharm.com |

Theoretical Basis for Anticipated Reactivity and Interactions

While specific computational studies on this compound are not found in the public domain, the reactivity and interaction profile can be hypothesized based on fundamental electronic principles and studies of analogous molecules.

The pyridine ring is an electron-deficient aromatic system. The presence of a highly electronegative fluorine atom at the 4-position is expected to further decrease the electron density of the ring, particularly at the positions ortho and para to it (positions 3 and 5). This electron-withdrawing effect would make the pyridine ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

The hydroxyl group at the 3-position and the methyl group at the 2-position introduce competing electronic effects. The hydroxyl group is an electron-donating group by resonance and electron-withdrawing by induction. The methyl group is a weak electron-donating group. The interplay of these substituents would create a unique electronic environment on the pyridine ring.

Computational studies on related fluorinated heterocycles often employ Density Functional Theory (DFT) to model molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and predict sites of reactivity. For this compound, such studies would be invaluable in quantifying the electron distribution and predicting its behavior in chemical reactions. For instance, the electrostatic potential map would likely show a region of high positive potential around the ring nitrogen and a region of negative potential near the hydroxyl oxygen, indicating its capacity for hydrogen bonding as both a donor and acceptor. The LUMO distribution would highlight the most electrophilic sites on the ring, likely pointing towards susceptibility to nucleophilic attack.

Data Tables

Structure

2D Structure

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

4-fluoro-2-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6FNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |

InChI Key |

CLQDHUIRHSUWKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methylpyridin 3 Ol

Retrosynthetic Analysis of 4-Fluoro-2-methylpyridin-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.com

Identification of Key Disconnections

The primary disconnections for this compound involve the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds of the pyridine (B92270) ring. The relative positioning of the methyl, hydroxyl, and fluoro substituents dictates the feasibility and regioselectivity of the bond-forming reactions.

Disconnection Strategy 1: Fluorination as a late-stage functionalization

This approach prioritizes the formation of the 2-methylpyridin-3-ol core, followed by a late-stage fluorination. The key precursor would be 2-methylpyridin-3-ol.

Disconnection Strategy 2: Hydroxylation of a fluorinated pyridine

Alternatively, the synthesis could commence with a pre-fluorinated pyridine, such as 4-fluoro-2-methylpyridine (B1303070), followed by the introduction of the hydroxyl group at the C-3 position.

Strategic Placement of Fluoro and Hydroxyl Groups

The electronic properties of the pyridine ring heavily influence the regioselectivity of electrophilic and nucleophilic substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming nucleophiles to the C-2, C-4, and C-6 positions.

The strategic placement of the fluoro and hydroxyl groups must consider these inherent electronic biases. Introducing the hydroxyl group at the C-3 position is particularly challenging due to the ring's electronics. acs.org Similarly, direct fluorination of a pyridine ring requires careful consideration of the directing effects of existing substituents.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several forward synthetic pathways can be proposed. These routes leverage modern regioselective functionalization techniques to achieve the desired substitution pattern.

Regioselective Functionalization Approaches

Achieving the specific 2,3,4-substitution pattern on the pyridine ring necessitates highly regioselective reactions.

The introduction of a hydroxyl group at the C-3 position of a pyridine ring is a non-trivial transformation. acs.org One of the most promising methods involves the photochemical rearrangement of pyridine N-oxides. acs.org

Proposed Pathway via Pyridine N-Oxide Rearrangement:

Synthesis of 4-Fluoro-2-methylpyridine: This starting material can be synthesized from commercially available precursors. A potential route involves the synthesis of 2-methyl-4-nitropyridine (B19543) from 2-chloro-4-nitropyridine (B32982) and diethyl malonate, followed by reduction of the nitro group and a Sandmeyer-type reaction to introduce the fluorine. google.com

N-Oxidation: 4-Fluoro-2-methylpyridine can be oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA).

Photochemical Rearrangement: Irradiation of the 4-fluoro-2-methylpyridine N-oxide can induce valence isomerization to an oxaziridine (B8769555) intermediate, which upon rearomatization, can yield the desired this compound. acs.org This method has been shown to be effective for the C-3 hydroxylation of various pyridine derivatives. acs.org

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Synthesis of 2-methyl-4-nitropyridine | Diethyl malonate, Na, Toluene; then H₂SO₄ | 2-Chloro-4-nitropyridine | 2-Methyl-4-nitropyridine |

| 2 | Reduction | H₂, Pd/C, Methanol | 2-Methyl-4-nitropyridine | 4-Amino-2-methylpyridine |

| 3 | Fluorination (Balz-Schiemann) | HBF₄, NaNO₂, then heat | 4-Amino-2-methylpyridine | 4-Fluoro-2-methylpyridine |

| 4 | N-Oxidation | m-CPBA | 4-Fluoro-2-methylpyridine | 4-Fluoro-2-methylpyridine N-oxide |

| 5 | Hydroxylation | UV light | 4-Fluoro-2-methylpyridine N-oxide | This compound |

This table presents a proposed synthetic sequence based on established methodologies.

The introduction of fluorine onto the pyridine ring can be achieved through either electrophilic or nucleophilic fluorination methods. alfa-chemistry.com

Electrophilic Fluorination:

Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine onto electron-rich pyridine rings. nih.govnih.gov However, the pyridine ring itself is electron-deficient. Therefore, this approach would likely require the presence of a strong electron-donating group to activate the ring for electrophilic attack. In the context of synthesizing this compound, one could envision starting with 2-methylpyridin-3-ol and attempting a direct fluorination. The hydroxyl group is an activating group, but the regioselectivity might not favor the C-4 position.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic fluorination typically involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comresearchgate.net

Proposed Pathway via Nucleophilic Fluorination:

Nitration of 2-methyl-3-pyridinol: Nitration of 2-methyl-3-pyridinol would be the first step. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to achieve nitration at the C-4 position.

Nucleophilic Fluorination: The resulting 2-methyl-4-nitropyridin-3-ol (B3104982) could then be subjected to nucleophilic fluorination to replace the nitro group with fluorine. This reaction often requires high temperatures and a suitable fluoride source. researchgate.net

| Reagent Type | Example Reagent | Mechanism | Application |

| Electrophilic | Selectfluor® (F-TEDA-BF₄) | Electrophilic attack on an electron-rich aromatic ring. | Direct fluorination of activated pyridines. nih.govnih.gov |

| Nucleophilic | Potassium Fluoride (KF) | Nucleophilic displacement of a leaving group (e.g., -NO₂, -Cl). | Fluorination of pyridines with good leaving groups. researchgate.net |

This table provides a comparison of common fluorination techniques applicable to pyridine systems.

Halogen-Dance and Related Pyridine Ring Transformations

The halogen-dance reaction is a powerful, base-catalyzed isomerization process that facilitates the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. biosynce.comresearchgate.netwikipedia.org This transformation is particularly useful for accessing substitution patterns that are not readily achievable through direct functionalization methods. biosynce.com The underlying mechanism typically involves deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an anionic intermediate, which then facilitates the halogen migration. wikipedia.orgnih.gov The driving force for this rearrangement is the formation of a more thermodynamically stable organometallic intermediate. biosynce.com

While a specific, documented synthesis of this compound utilizing a halogen-dance reaction is not prevalent in the reviewed literature, a plausible synthetic pathway can be inferred from established principles of this reaction on pyridine systems. rasayanjournal.co.inclockss.orgresearchgate.net A potential strategy could involve a suitably substituted dihalopyridine precursor. For instance, a starting material like 3-bromo-4-fluoro-2-methylpyridine (B1379044) could theoretically undergo a halogen-dance reaction.

In this hypothetical scenario, treatment with LDA at low temperatures would selectively deprotonate the pyridine ring. researchgate.net The position of deprotonation would be directed by the existing substituents. Following deprotonation, an intramolecular halogen migration could occur, leading to a new lithiated pyridine species. Subsequent quenching of this intermediate with a suitable oxygen source, followed by deprotection if necessary, would yield the desired this compound. The regioselectivity of the halogen dance is influenced by factors such as the nature of the halogen (iodine and bromine being more prone to migration than chlorine or fluorine), the directing effects of other substituents, and the reaction temperature. rasayanjournal.co.inclockss.org

Optimization of Reaction Conditions

The success of a synthetic route often hinges on the careful optimization of reaction parameters. For the synthesis of this compound, particularly via a halogen-dance-based approach, several factors would require meticulous control.

Solvent Effects and Catalysis

The choice of solvent is critical in reactions involving organolithium reagents like LDA. Ethereal solvents such as tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the lithium cation, influencing the aggregation state and reactivity of the base. nih.gov The polarity and coordinating ability of the solvent can impact the rate and selectivity of both the initial deprotonation and the subsequent halogen migration. biosynce.com

Temperature and Pressure Optimization

Temperature is a crucial parameter in controlling the outcome of halogen-dance reactions. biosynce.com These reactions are typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions. nih.govresearchgate.net At higher temperatures, the equilibrium between different lithiated intermediates can shift, potentially leading to a mixture of products or decomposition. biosynce.com The initial deprotonation and the halogen migration may have different optimal temperature ranges, necessitating a carefully controlled temperature profile throughout the reaction. Pressure is not typically a significant variable in these types of solution-phase reactions.

The table below illustrates hypothetical optimization parameters for the synthesis of a substituted pyridinol, which could be analogous to the synthesis of the target compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | n-BuLi | LDA | LTMP | Varying regioselectivity and yield |

| Solvent | THF | Diethyl Ether | Dioxane | Affects solubility and reactivity |

| Temperature | -78 °C | -40 °C | 0 °C | Influences side reactions and stability |

| Quenching Agent | H₂O | (MeO)₃B, then H₂O₂ | O₂ | Determines final functional group |

This table presents a generalized view of reaction optimization and is not based on a specific reported synthesis of this compound.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net In the context of synthesizing this compound, several green chemistry principles could be applied. biosynce.comresearchgate.net

The use of hazardous solvents is a primary concern. Efforts could be made to replace solvents like THF with more environmentally benign alternatives, or to develop solvent-free reaction conditions. biosynce.comrasayanjournal.co.in The use of catalytic, rather than stoichiometric, reagents is another key principle. researchgate.net While strong bases like LDA are used stoichiometrically in the halogen-dance reaction, subsequent steps could be designed to be catalytic.

Comparative Analysis of Synthetic Routes

Efficiency and Atom Economy Considerations

Atom economy, a concept central to green chemistry, provides a measure of how efficiently the atoms of the reactants are incorporated into the final desired product. beilstein-journals.org The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

For instance, a hypothetical synthesis of this compound is compared with another potential route in the table below, highlighting these considerations.

| Metric | Route A (Hypothetical Halogen-Dance) | Route B (Hypothetical Linear Synthesis) |

| Starting Materials | Dihalopyridine, LDA, Oxygen source | Substituted Pyridine, Multiple Reagents |

| Number of Steps | Potentially fewer steps | Potentially more steps |

| Overall Yield | Dependent on optimization | Dependent on individual step yields |

| Atom Economy | Potentially high for the key step | May be lower due to protecting groups and byproducts |

| Key Challenge | Controlling regioselectivity of the dance | Potentially harsh conditions, functional group compatibility |

This table is for illustrative purposes to compare hypothetical synthetic strategies.

Scalability and Industrial Relevance (Research Scale)

A thorough review of publicly available scientific literature and patent databases did not yield specific information regarding the scalability of synthetic routes to this compound for research or industrial purposes. While general methods for the synthesis of fluorinated pyridine derivatives exist, detailed experimental procedures and scalability studies for this particular compound are not documented in the accessible domain. Chemical suppliers list the compound, indicating its availability, but the underlying synthetic processes on a larger scale remain proprietary.

Stereochemical Control and Regioselectivity

Detailed studies concerning the stereochemical control and regioselectivity in the synthesis of this compound are not available in the public scientific literature. The structure of the molecule, with substitution at the 2, 3, and 4 positions of the pyridine ring, suggests that regioselectivity would be a critical factor in any synthetic approach. The introduction of the fluorine, methyl, and hydroxyl groups in the correct orientation would necessitate a carefully designed synthetic strategy. However, without published research, a discussion of established methods for achieving specific regiochemical outcomes for this compound is not possible. The molecule itself is achiral, so considerations of stereochemical control would only become relevant if chiral centers were introduced in a derivative or if a chiral synthesis route was employed for a specific purpose, none of which are documented.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Fluoro 2 Methylpyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, multi-dimensional NMR experiments are crucial for assembling the molecular framework of 4-Fluoro-2-methylpyridin-3-ol.

COrrelation SpectroscopY (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. colorado.edu For this compound, the primary expected correlation would be a cross-peak between the proton at position 5 (H5) and the proton at position 6 (H6), confirming their connectivity on the pyridine (B92270) ring.

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. colorado.edu It is fundamental for assigning each proton to its corresponding carbon atom. For instance, it would show a correlation between the methyl protons and the methyl carbon, H5 and C5, and H6 and C6.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the full carbon skeleton and confirming the substitution pattern. colorado.eduechemi.com Key correlations would be expected from the methyl protons (¹H) to the C2 and C3 carbons, and from the H5 proton to C3 and C4.

The following table summarizes the expected key correlations for a complete assignment.

| Experiment | Correlating Nuclei (Example) | Information Gained |

| COSY | H5 ↔ H6 | Shows coupling between adjacent protons on the pyridine ring. |

| HSQC | CH₃ ↔ C-MethylH5 ↔ C5H6 ↔ C6 | Directly links protons to their attached carbons. |

| HMBC | CH₃ → C2, C3H5 → C3, C4, C6H6 → C2, C4, C5 | Confirms the placement of the methyl group and the connectivity across the ring and quaternary carbons. |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high receptivity, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. bldpharm.com The ¹⁹F NMR spectrum provides critical information regarding the electronic environment of the fluorine atom. nih.gov

The chemical shift of the fluorine atom in this compound is highly sensitive to its position and the electronic effects of the other substituents. alfa-chemistry.com For a fluorine atom on an aromatic ring, the chemical shift typically appears in a specific region of the spectrum. colorado.eduucsb.edu The electron-donating hydroxyl group and the weakly donating methyl group would influence the electron density at C4, thereby affecting the shielding and the precise chemical shift of the fluorine atom. The signal for the fluorine at C4 would be expected to appear as a doublet due to coupling with the adjacent proton at C5 (³JF-H).

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid phases. preprints.org While solution NMR provides data on the averaged structure, ssNMR can differentiate between different crystalline forms (polymorphs) and provide insight into intermolecular interactions within the crystal lattice. nih.gov

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) would be the primary ssNMR experiment. It would reveal distinct signals for the carbon atoms in the molecule. Any shifts in these signals compared to the solution state could indicate specific packing effects or intermolecular forces, such as hydrogen bonding involving the hydroxyl group. The presence of multiple signals for a single carbon site in the molecule could suggest the existence of multiple, magnetically inequivalent molecules within the crystal unit cell or the presence of a polymorphic mixture.

Vibrational Spectroscopy (IR and Raman)

Detailed Vibrational Assignments and Band Analysis

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. A detailed analysis, often aided by Density Functional Theory (DFT) calculations, allows for the assignment of these bands. mdpi.com

The table below presents the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H Stretch | Pyridinol -OH | 3200-3600 (broad) | Strong in IR |

| C-H Stretch (Aromatic) | Pyridine Ring C-H | 3000-3100 | Medium-Weak in IR |

| C-H Stretch (Aliphatic) | Methyl -CH₃ | 2850-3000 | Medium in IR |

| C=C / C=N Stretch | Pyridine Ring | 1450-1650 | Strong-Medium in IR and Raman |

| C-F Stretch | Fluoro-Aromatic C-F | 1100-1300 | Strong in IR |

| O-H Bend | Pyridinol -OH | 1300-1450 | Medium in IR |

| C-O Stretch | Pyridinol C-O | 1200-1300 | Strong in IR |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com For this compound, conformational isomerism could potentially arise from the orientation of the hydroxyl group's hydrogen atom relative to the rest of the pyridine ring.

Different conformers would likely have subtle but measurable differences in their vibrational spectra. For example, the O-H stretching and bending frequencies can be particularly sensitive to the local environment, including the presence of intramolecular hydrogen bonding. By comparing the experimental IR and Raman spectra with spectra predicted from DFT calculations for different possible low-energy conformers, the preferred conformation in the solid state or in solution can be determined. bldpharm.com The presence of additional bands in the experimental spectrum that are not predicted for the lowest energy conformer might indicate the existence of a mixture of conformers at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₆H₆FNO, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which are essential for confirming the molecular formula of a newly synthesized compound.

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆FNO |

| Theoretical Exact Mass | 127.04335 |

Note: This is a theoretical value. Experimental verification is required.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, after the initial ionization to form the molecular ion (M+), the ion often undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a molecular fingerprint that helps to elucidate the structure of the parent molecule.

While specific experimental fragmentation data for this compound is not publicly available, a predicted fragmentation pattern can be proposed based on established principles of mass spectrometry. The stability of the resulting fragments, such as the formation of stable cations or neutral molecules, governs the fragmentation pathways. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of functional groups or cleavage of the ring system. For instance, the loss of a methyl radical (•CH₃), a hydroxyl radical (•OH), or carbon monoxide (CO) are plausible fragmentation steps. The stability of the pyridine ring would suggest that ring fragmentation might be less favorable than the loss of its substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Fragment | Possible Loss |

| 127 | [C₆H₆FNO]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₅H₃FNO]⁺• | Loss of •CH₃ |

| 110 | [C₆H₅FN]⁺• | Loss of •OH |

| 99 | [C₅H₆FN]⁺ | Loss of CO |

Note: This table represents a hypothetical fragmentation pattern. Experimental data is required for confirmation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable, providing definitive proof of its covalent structure and stereochemistry. The resulting crystal structure would confirm the substitution pattern on the pyridine ring and the planarity of the aromatic system.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Even in the absence of experimental crystal structure data, the potential for intermolecular interactions in the solid state of this compound can be predicted based on its molecular structure. The presence of a hydroxyl group (a strong hydrogen bond donor) and a nitrogen atom within the pyridine ring (a hydrogen bond acceptor) suggests that strong hydrogen bonding would be a dominant feature in its crystal packing.

Furthermore, the fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a significant force in directing the assembly of fluorinated organic molecules. echemi.com In the case of this compound, a C-F···N or C-F···O halogen bond could potentially influence the crystal packing. The interplay between strong hydrogen bonds and weaker halogen bonds would likely result in a complex and well-ordered three-dimensional supramolecular architecture. chemguide.co.uk

Table 3: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | O-H | N (pyridine), O (hydroxyl) |

| Halogen Bonding | C-F | N (pyridine), O (hydroxyl) |

Note: These are predicted interactions based on the molecular structure. Experimental crystallographic data is needed for verification.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability. Currently, there are no published studies on the polymorphism of this compound. A thorough investigation into its crystallization behavior under various conditions would be necessary to identify and characterize any potential polymorphic forms. Such studies would involve crystallizing the compound from different solvents and at different temperatures and analyzing the resulting solids using techniques like X-ray powder diffraction and differential scanning calorimetry.

Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methylpyridin 3 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory is a computational method that models the electronic structure of many-body systems. For this hypothetical study, all calculations would be performed using a specified DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure a high level of accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For 4-Fluoro-2-methylpyridin-3-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The presence of the fluorine, methyl, and hydroxyl groups on the pyridine (B92270) ring is expected to influence its geometry. The fluorine atom, being highly electronegative, would likely shorten the C-F bond and affect the charge distribution across the ring. The methyl group, an electron-donating group, and the hydroxyl group, capable of hydrogen bonding, would also introduce specific geometric and electronic changes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-N1 | 1.34 Å |

| C4-F | 1.35 Å | |

| C3-O | 1.36 Å | |

| C2-C(CH3) | 1.51 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C3-C4-F | 118.0° | |

| C2-C3-O | 119.5° | |

| Dihedral Angle | F-C4-C3-O | 180.0° (assuming planarity) |

Note: The values in this table are hypothetical and serve as realistic estimates for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. cancer.gov From these energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to further predict its reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity (ω) | 2.79 |

Note: The values in this table are hypothetical, based on typical ranges for similar organic molecules, and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the MEP of this compound, the most negative potential (typically colored red) would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. These sites would be the most likely to interact with electrophiles. The most positive potential (typically colored blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding and interaction with nucleophiles. The fluorine atom's high electronegativity would also create a region of negative potential, while influencing the potential of the adjacent carbon atom. cornell.edu

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, providing valuable data that can be used to interpret and validate experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts. acs.org These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the predicted spectrum with an experimental one, one can confirm the proposed molecular structure.

For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the three substituents. The fluorine atom would cause significant shifts for the adjacent carbon and protons, and spin-spin coupling between the fluorine and carbon/proton nuclei would be expected. The methyl and hydroxyl groups would also have characteristic signals.

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Hypothetical 1H Shift | Atom | Hypothetical 13C Shift |

| H (on C5) | 7.10 | C2 | 155.0 |

| H (on C6) | 7.80 | C3 | 145.0 |

| H (on -OH) | 9.50 | C4 | 158.0 (d, J=240 Hz) |

| H (on -CH3) | 2.40 | C5 | 115.0 (d, J=5 Hz) |

| C6 | 148.0 (d, J=15 Hz) | ||

| C (in -CH3) | 18.0 |

Note: The values and coupling constants (J) in this table are hypothetical estimates for illustrative purposes. 'd' indicates a doublet due to F-C coupling.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups in a molecule by observing its vibrational modes. nih.gov Theoretical calculations can predict the frequencies and intensities of these vibrations. nih.gov

The predicted IR and Raman spectra of this compound would show characteristic peaks for the functional groups present. Key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H stretch (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching (pyridine ring): A series of peaks in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong absorption in the IR spectrum, typically in the 1000-1300 cm⁻¹ range.

C-O stretch: A band in the 1200-1300 cm⁻¹ region.

By analyzing the calculated potential energy distribution (PED), each vibrational mode can be assigned to specific atomic motions, providing a detailed understanding of the molecule's dynamics.

Table 4: Hypothetical Predicted Vibrational Frequencies and Assignments

| Hypothetical Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

| 3450 | Strong | Weak | O-H stretch |

| 3050 | Medium | Strong | Aromatic C-H stretch |

| 2980 | Medium | Medium | Methyl C-H stretch |

| 1610 | Strong | Medium | C=C / C=N ring stretch |

| 1250 | Very Strong | Weak | C-F stretch |

| 1215 | Strong | Medium | C-O stretch |

Note: The values in this table are hypothetical and serve as realistic estimates for illustrative purposes.

This theoretical exploration of this compound demonstrates the predictive power of computational chemistry. Through DFT calculations, it is possible to build a comprehensive profile of the molecule's geometric, electronic, and spectroscopic properties. The hypothetical data presented herein for its optimized structure, frontier molecular orbitals, electrostatic potential, and simulated NMR and vibrational spectra provide a foundational understanding of this compound. Such theoretical insights are invaluable for guiding future synthesis, characterization, and application of this and related substituted pyridines.

Conformational Landscape and Tautomerism Studies

The conformational flexibility and potential for tautomerism are critical aspects that dictate the physicochemical properties and biological activity of a molecule. For this compound, these phenomena are influenced by the interplay of its substituent groups.

The existence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism, where the proton can migrate to the ring nitrogen, leading to the formation of a pyridinone isomer. In the case of this compound, this equilibrium would be between the ol form and the corresponding zwitterionic one form (4-fluoro-2-methyl-1H-pyridin-3-one).

Computational studies on related hydroxypyridine systems have shown that the position of this equilibrium is sensitive to both the substitution pattern and the surrounding environment (solvent or solid state). For instance, in the gas phase, the 2-hydroxypyridine/2-pyridone equilibrium is finely balanced, with some high-level calculations suggesting a slight preference for the hydroxy form. nih.gov However, the introduction of substituents can shift this balance. The electronic properties of the fluorine and methyl groups in this compound are expected to play a significant role in determining the relative stabilities of the tautomers. The electron-withdrawing nature of the fluorine atom could influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure |

|---|---|

| This compound |  |

Note: The images are illustrative representations of the tautomeric forms.

The presence of the methyl and hydroxyl groups introduces rotational degrees of freedom in this compound. The orientation of these groups relative to the pyridine ring can give rise to different conformers with distinct energy levels. The barriers to rotation of these groups are important for understanding the molecule's dynamic behavior.

Computational methods, such as DFT, can be employed to calculate the potential energy surface for the rotation of the methyl and hydroxyl groups. For the methyl group, the rotational barrier is influenced by steric interactions with the adjacent hydroxyl group and the ring nitrogen. Studies on substituted acetones have shown that intramolecular interactions can significantly affect methyl rotational barriers. nih.gov In the case of this compound, the fluorine atom at the 4-position is not expected to have a major steric influence on the methyl group at the 2-position, but its electronic effect could subtly alter the bond strengths and, consequently, the rotational barrier.

The rotation of the hydroxyl group is particularly interesting as it can lead to the formation of intramolecular hydrogen bonds. The orientation of the hydroxyl proton towards the ring nitrogen or away from it will have a significant impact on the conformational energy. The presence of the fluorine atom could also influence the hydrogen-bonding capabilities of the hydroxyl group. Computational studies on fluorinated piperidines have highlighted the complex interplay of stereoelectronic effects in determining conformational preferences. iau.ir

A detailed computational analysis would involve mapping the potential energy surface by systematically rotating the C-O and C-C bonds of the hydroxyl and methyl groups, respectively. This would allow for the identification of the global minimum energy conformation and the energy barriers separating different conformers.

Molecular Dynamics Simulations (if applicable for larger systems/interactions)

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. While MD is more commonly applied to larger systems such as proteins, polymers, and condensed-phase systems, it can, in principle, be used to investigate the behavior of smaller molecules like this compound in a solvent environment. aps.orgacs.org

An MD simulation of this compound in a water box, for example, could provide insights into its solvation structure and dynamics. It would allow for the study of how water molecules arrange around the solute and the dynamics of hydrogen bonding between the solute and solvent. This information is crucial for understanding the molecule's solubility and how it might interact in a biological environment.

However, for a molecule of this size, quantum mechanical calculations are generally more informative for understanding its intrinsic properties. MD simulations for this compound would be most relevant when studying its interactions with a larger entity, such as a biological macromolecule or a material surface. As of the current literature survey, no specific molecular dynamics studies on this compound have been reported.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. journaleras.com Organic molecules with large NLO responses typically possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. jmcs.org.mx The structure of this compound, with the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine atom and pyridine nitrogen, suggests that it may exhibit NLO properties.

Computational chemistry, particularly DFT, has become a standard tool for the prediction of NLO properties. journaleras.comtandfonline.comtandfonline.com The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical software packages.

Theoretical studies on other fluorinated pyridine derivatives have shown that the position and nature of the substituents have a profound impact on the calculated NLO response. journaleras.comjmcs.org.mx The introduction of a fluorine atom can enhance NLO properties by increasing the molecular polarity and influencing the charge distribution. jmcs.org.mx

To predict the NLO properties of this compound, one would perform DFT calculations to determine its electronic structure and then compute the hyperpolarizability tensors. The results would be compared to known NLO materials, such as urea, to gauge its potential for NLO applications. journaleras.com While no specific computational studies on the NLO properties of this compound are available in the searched literature, the general principles derived from studies of similar molecules suggest that it is a candidate worthy of theoretical investigation in this area. nih.govrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-2-methyl-1H-pyridin-3-one |

| 2-hydroxypyridine |

| 2-pyridone |

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methylpyridin 3 Ol

Reaction with Electrophiles

Electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring of 4-fluoro-2-methylpyridin-3-ol is directed by the combined electronic and steric effects of the substituents. The powerful activating and ortho, para-directing effect of the hydroxyl group at C-3 would be expected to dominate, directing incoming electrophiles to the 2-, 4-, and 6-positions. However, the 2-position is already occupied by a methyl group, and the 4-position by a fluorine atom. Therefore, electrophilic attack is most likely to occur at the 6-position. The methyl group at C-2 also activates the ring and directs ortho and para, further reinforcing the activation of the 6-position. The fluorine at C-4, while deactivating, is also an ortho, para-director, which would favor substitution at the 3- and 5-positions. The deactivating effect of the pyridine nitrogen directs incoming electrophiles to the meta-positions (3 and 5). Given these competing influences, predicting the precise outcome of electrophilic substitution reactions can be complex and often requires experimental verification. In acidic media, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack.

Halogenation (e.g., bromination, iodination)

For this compound, halogenation would be anticipated to occur primarily at the 6-position, which is activated by both the hydroxyl and methyl groups and is sterically accessible. The reaction would likely proceed under standard electrophilic halogenation conditions, for instance, using bromine in a suitable solvent, potentially with a Lewis acid catalyst if needed to overcome the deactivating effects of the fluorine and the pyridine ring.

Table 1: Predicted Products of Halogenation of this compound

| Electrophile | Reagent | Predicted Major Product |

| Br⁺ | Br₂ | 6-Bromo-4-fluoro-2-methylpyridin-3-ol |

| I⁺ | I₂ | 6-Iodo-4-fluoro-2-methylpyridin-3-ol |

This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds.

Nitration and Sulfonation

The nitration of 3-hydroxypyridine (B118123) is known to occur, typically at the 2-position when reacting with a mixture of nitric and sulfuric acid. sapub.orgnih.gov This proceeds via the conjugate acid of the pyridine. For this compound, the 2-position is blocked. Therefore, nitration would be expected to occur at the next most activated position, which is the 6-position. The reaction conditions would likely need to be carefully controlled to prevent side reactions and decomposition, given the presence of multiple functional groups.

Sulfonation of pyridine derivatives is generally more challenging than nitration and often requires harsh conditions, such as fuming sulfuric acid at high temperatures. organic-chemistry.orggoogle.com The sulfonation of 4-hydroxypyridine (B47283) has been shown to yield 4-hydroxypyridinium-3-sulfonate. organic-chemistry.org For this compound, sulfonation would likely also target the 6-position due to the directing effects of the hydroxyl and methyl groups.

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-2-methyl-6-nitropyridin-3-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-Fluoro-3-hydroxy-2-methylpyridine-6-sulfonic acid |

This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds.

Friedel-Crafts Alkylation/Acylation (if suitable)

Friedel-Crafts reactions are generally difficult to perform on pyridine rings because the Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair of electrons on the nitrogen atom. mdpi.comrsc.org This deactivates the ring towards electrophilic attack. The presence of the activating hydroxyl group in this compound might counteract this deactivation to some extent, but the reaction is still expected to be challenging. If the reaction were to proceed, acylation would be more likely than alkylation to avoid polyalkylation and rearrangement side reactions. The hydroxyl group would likely need to be protected prior to the reaction.

Reaction with Nucleophiles

The presence of a fluorine atom on the electron-deficient pyridine ring makes this compound a substrate for nucleophilic aromatic substitution. The hydroxyl group can also participate in nucleophilic reactions.

Substitution Reactions at Fluorine (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing halopyridines. The fluorine atom at the 4-position of this compound is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Fluorine is an excellent leaving group in SₙAr reactions. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the fluoride (B91410) ion.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Potential Products of SₙAr Reactions

| Nucleophile | Reagent Example | Potential Product |

| Amine | R₂NH | 4-(Dialkylamino)-2-methylpyridin-3-ol |

| Alkoxide | RONa | 4-Alkoxy-2-methylpyridin-3-ol |

| Thiolate | RSNa | 4-(Alkylthio)-2-methylpyridin-3-ol |

This table illustrates potential SₙAr products based on the general reactivity of 4-fluoropyridines.

Reactions Involving the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the 3-position of this compound can undergo typical reactions of a phenolic hydroxyl group, such as etherification and esterification.

Etherification: This can be achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., NaH) to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. A regioselective etherification of pyridoxine (B80251) (a related hydroxypyridine) has been reported, highlighting the feasibility of such transformations. nih.govgoogle.com

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. Fischer esterification with a carboxylic acid under acidic conditions is also a possibility, though the acidic conditions might affect the pyridine ring. youtube.com

Table 4: Potential Products from Reactions at the Hydroxyl Group

| Reaction | Reagents | Potential Product |

| Etherification | 1. NaH, 2. R-X | 4-Fluoro-3-(alkoxy)-2-methylpyridine |

| Esterification | RCOCl, Pyridine | 4-Fluoro-2-methylpyridin-3-yl acetate |

This table shows potential products from standard organic reactions applied to the hydroxyl group.

Organometallic Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for the synthesis of complex molecules. For a substrate like this compound, its utility in these reactions would typically rely on pre-functionalization, for instance, by converting the hydroxyl group to a triflate or by introducing a halogen atom onto the pyridine ring.

Suzuki-Miyaura, Heck, and Sonogashira Couplings (using pre-functionalized derivatives)

Direct studies detailing the participation of this compound derivatives in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions are not extensively reported in the reviewed literature. However, the reactivity of analogous fluorinated and halogenated pyridine systems suggests that such transformations are feasible.

Commercially available precursors like 4-Bromo-2-fluoro-3-methylpyridine and 4-Chloro-3-fluoro-2-methylpyridine are logical starting materials for these coupling reactions. nih.govlookchem.combldpharm.com Similarly, boronic acid derivatives such as (3-Fluoro-2-methylpyridin-4-yl)boronic acid are available, indicating their intended use as coupling partners in Suzuki-Miyaura reactions. bldpharm.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used for creating carbon-carbon bonds. libretexts.org Research on other complex pyridine systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrates that sequential and regioselective Suzuki-Miyaura couplings can be achieved, suggesting that a suitably functionalized this compound derivative could serve as a versatile building block. nih.gov The reaction is typically catalyzed by palladium complexes with various phosphine (B1218219) ligands. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. organic-chemistry.org While no specific examples involving this compound were identified, studies on the Heck-type arylation of fluorinated alkenes with aryl halides or diazonium salts show the broad applicability of this reaction to fluorinated substrates. mdpi.com

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper co-catalyst. nih.govorganic-chemistry.org Relevant research has demonstrated the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. soton.ac.ukresearchgate.net This work underscores the viability of using bromo-fluoropyridine scaffolds in such transformations, providing a strong precedent for the potential reactivity of a halogenated derivative of this compound. A general protocol for this reaction often involves catalysts like Pd(PPh₃)₄ and CuI in a solvent mixture such as THF and Et₃N at room temperature. soton.ac.uk

The table below summarizes related pyridine compounds and their documented use in coupling reactions, which can serve as a proxy for estimating the potential of this compound derivatives.

| Derivative Class | Example Compound | Coupling Reaction | Reference |

| Bromo-Fluoropyridine | 6-Bromo-3-fluoro-2-cyanopyridine | Sonogashira | soton.ac.ukresearchgate.net |

| Bromo-Fluoropyridine | 4-Bromo-2-fluoro-3-methylpyridine | Potential Precursor | nih.gov |

| Chloro-Fluoropyridine | 4-Chloro-3-fluoro-2-methylpyridine | Potential Precursor | lookchem.combldpharm.com |

| Fluoropyridine Boronic Acid | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | Suzuki-Miyaura | bldpharm.com |

| Polybromo-Pyridine | 3,4,5-Tribromo-2,6-dimethylpyridine | Suzuki-Miyaura | nih.gov |

C-H Activation Strategies (if applicable)

Direct C-H activation of the this compound ring is a more advanced and atom-economical approach to functionalization. However, a review of the current literature did not yield specific studies applying C-H activation strategies directly to this compound. Research in this area for pyridine derivatives is ongoing but has not yet been specifically reported for this compound.

Detailed Mechanistic Studies of Specific Transformations

In-depth mechanistic investigations provide crucial insights into reaction pathways, allowing for optimization and broader application.

Reaction Kinetics and Transition State Analysis

There is a notable absence of published data regarding the reaction kinetics or transition state analyses for any specific chemical transformation involving this compound. Such studies would be valuable for understanding the influence of the fluorine atom and the hydroxyl group on reaction rates and mechanisms but have not been reported in the searched scientific literature.

Isotope Labeling Studies to Elucidate Pathways

Isotope labeling is a powerful technique for elucidating reaction mechanisms. nih.gov At present, there are no available reports of isotope labeling studies conducted on this compound to determine the pathways of its reactions.

Applications in Chemical Synthesis and Research Beyond Direct Use

As a Synthon for Complex Heterocyclic Architectures

A review of scientific literature did not yield specific examples of 4-Fluoro-2-methylpyridin-3-ol being utilized as a synthon in the following applications.

There is no readily available research demonstrating the use of this compound as a primary building block in multi-component reactions.

Specific synthetic routes starting from this compound to produce pyridopyrimidine or furo[2,3-b]pyridine (B1315467) derivatives are not documented in the reviewed scientific literature.

Role in Chiral Synthesis and Asymmetric Catalysis

A review of scientific literature did not yield specific examples of this compound being utilized in chiral synthesis or asymmetric catalysis.

There is no readily available research demonstrating the development of ligands derived from this compound for metal-catalyzed reactions.

Advanced Materials Research

A review of scientific literature did not identify applications of this compound in the field of advanced materials, such as nonlinear optical (NLO) materials.

Precursor for Radiolabeled Probes (e.g., PET tracers, if research-focused)

The 2-fluoro-4-methylpyridin-3-yl structural motif, a core component derived from this compound, is a critical precursor in the development of advanced radiolabeled probes for Positron Emission Tomography (PET) imaging. acs.orgnih.gov PET is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes at the molecular level. iaea.org

A significant example is the design and synthesis of [18F]T-401 , a novel PET imaging agent developed to target monoacylglycerol lipase (B570770) (MAGL). acs.orgnih.gov MAGL is a key enzyme in the endocannabinoid system, and its imaging can help in understanding disease pathology and verifying the efficacy of therapeutic drugs that inhibit this enzyme. nih.gov

The synthesis of [18F]T-401 involves a multi-step process where the 2-fluoro-4-methylpyridin-3-yl moiety is crucial for the final radiolabeling step. Researchers developed a precursor molecule specifically designed for nucleophilic 18F-fluorination. acs.org This process involves the reaction of the precursor with K[18F]F/Kryptofix 2.2.2 to introduce the positron-emitting fluorine-18 (B77423) isotope. acs.org The successful synthesis yielded [18F]T-401 with high molar activity and radiochemical purity, making it suitable for in-vivo studies. acs.org

PET imaging studies using [18F]T-401 in mice and a macaque monkey demonstrated that the tracer effectively binds to MAGL in the brain, showing high contrast and specific binding. acs.orgnih.gov The selection of the fluorinated pyridine (B92270) moiety was a deliberate design choice to optimize the molecule's lipophilicity, which in turn improves its ability to cross the blood-brain barrier and reduces non-specific binding. acs.org This research highlights the pivotal role of the 2-fluoro-4-methylpyridin-3-yl scaffold as a precursor for creating highly specific and effective PET tracers for neurological research. acs.orgnih.gov

| Radiotracer | Precursor Moiety | Target | Application |

| [18F]T-401 | 2-Fluoro-4-methylpyridin-3-yl | Monoacylglycerol Lipase (MAGL) | PET imaging of enzyme activity in the brain. |

No Publicly Available Data on the Biological Activity of this compound Derivatives

Despite extensive searches of scientific literature and databases, no specific studies on the biological activity, including enzyme inhibition, receptor binding, or structure-activity relationships, of this compound derivatives could be identified.

While research exists on a variety of other fluorinated pyridine-containing compounds and their interactions with biological targets, information focusing specifically on derivatives of the this compound scaffold is not present in the public domain. Consequently, it is not possible to provide a detailed analysis of their biological activities as requested.

Similarly, no literature could be found that would allow for a structure-activity relationship (SAR) investigation. Such studies require data on a series of structurally related compounds and their corresponding biological activities to draw correlations between chemical modifications and their effects on a molecular target. The absence of this foundational data for this compound derivatives precludes any meaningful SAR analysis.

Table of Compounds Mentioned

Biological Activity Studies in Vitro and Molecular Level of 4 Fluoro 2 Methylpyridin 3 Ol Derivatives

Computational Approaches in Early Biological Research

Computational methods are integral to modern drug discovery, allowing for the rapid screening of compounds and the prediction of their biological activities before synthesis. These in silico techniques provide insights into the molecular interactions that govern a compound's efficacy, guiding the design of more potent and selective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how a ligand, such as a derivative of 4-fluoro-2-methylpyridin-3-ol, might interact with the active site of a target protein. For instance, in studies of other pyridine (B92270) derivatives, molecular docking has been instrumental in elucidating binding modes with various enzymes.

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. Lower binding energy scores typically indicate a more stable and thus more likely interaction. For example, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme revealed that a compound with a docking score of -7.43 kcal/mol had the most favorable binding. Such studies often reveal key interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site.

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. MD simulations model the movement of every atom in the protein-ligand complex over time, providing a more dynamic and realistic view of the binding. This can help confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding.

While direct molecular docking studies on this compound derivatives are not extensively published, research on analogous structures provides a framework for how such studies would be conducted. For example, docking of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives predicted their binding mode within their antibacterial target. Similarly, studies on 2-pyridin-3-yl-benzo[d]oxazin-4-one derivatives as human neutrophil elastase inhibitors have successfully used molecular docking to build a common binding model.

Table 1: Example of Molecular Docking Results for Pyridine Derivatives Against a Target Enzyme Note: This table is illustrative, based on findings for related pyridine compounds, as direct data for this compound derivatives is not available.

| Derivative Class | Target Protein | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | -7.43 | Not Specified | |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Bacterial Target | Not Specified | Not Specified | |

| 2-Pyridin-3-yl-benzo[d]oxazin-4-one | Human Neutrophil Elastase | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values from in vitro assays) is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is tested using both internal (cross-validation) and external validation sets of compounds. A good QSAR model will have high correlation coefficients (R²) and cross-validation coefficients (q²).

For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) yielded models with high r² values (0.938), indicating a strong correlation. These models showed that steric, electronic, and hydrogen-bond acceptor properties were key to the compounds' antibacterial activity. Similarly, a 3D-QSAR model for quinazolinone derivatives as antitumor agents was built to guide future structural modifications.

While specific QSAR models for this compound derivatives are not documented in the available literature, the methodology is broadly applicable. A QSAR study on this class of compounds would help identify the key structural features of the fluoropyridine ring that could be modified to enhance a desired biological effect, such as enzyme inhibition.

Table 2: Statistical Parameters from Example 3D-QSAR Studies on Heterocyclic Compounds Note: This table presents data from studies on related heterocyclic systems to illustrate the outputs of QSAR analysis.

| Compound Class | QSAR Model Type | Cross-validation (q²) | Correlation Coefficient (R²) | Key Findings/Correlated Properties | Reference |

|---|---|---|---|---|---|

| Pyrimido-isoquinolin-quinones | CoMFA/CoMSIA | 0.660 / 0.596 | 0.938 / 0.895 | Steric, electronic, H-bond acceptor properties | |

| 1,2,4-Oxadiazole Derivatives | 3D-QSAR | >0.5 | >0.6 | Hydrophobic substituents are essential for activity | |

| Andrographolide Derivatives | 3D-QSAR | 0.794 | 0.941 (test set) | Steric, hydrophobic, and H-acceptor fields |

Biological Function in Model Systems (e.g., isolated enzymes, cell-free systems, in vitro cell lines)

The ultimate test of the predictions from computational models is biological evaluation in model systems. These in vitro assays provide direct evidence of a compound's activity and are crucial for validating its potential as a therapeutic agent.

Studies on related fluorinated pyridine derivatives have demonstrated a range of biological activities. For example, derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of spleen tyrosine kinase (SYK). In this research, it was discovered that a 7-fluoro substitution had a significant positive effect on the inhibitory activity. Specifically, a methylpyrazole derivative with a fluoro substitution showed an excellent in vitro profile and selectivity.

In another study, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested for their antibacterial activity against several Gram-positive bacterial strains, including drug-resistant variants. One compound, 7j, exhibited an inhibitory effect that was eight times stronger than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.

The antiproliferative activity of pyridine derivatives has also been assessed against various human cancer cell lines. For instance, pyridine and pyrimidine (B1678525) derivatives have been evaluated against breast cancer (MCF7), hepatocellular carcinoma (HEPG2), and lung cancer (H460) cell lines, among others. Some of these compounds displayed outstanding effects and were further investigated for their potential to inhibit key enzymes like EGFR kinase.

These examples highlight the importance of the fluoro-pyridine scaffold in molecular design. The evaluation of this compound derivatives in similar in vitro systems—such as isolated enzyme assays or cancer cell line proliferation assays—would be a critical step in determining their biological function and therapeutic potential.

Table 3: Examples of In Vitro Activity for Fluorinated Pyridine Derivatives Note: This table summarizes findings for related fluorinated pyridine compounds to illustrate their biological functions in model systems.

| Derivative Class | Model System | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolo[3,4-c]pyridine derivatives | Isolated Enzyme (SYK) | Kinase Inhibition | A 7-fluoro substitution significantly enhanced activity. | |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Bacterial Strains (in vitro) | Antibacterial | Compound 7j had a MIC of 0.25 µg/mL against Gram-positive bacteria. | |

| Quinazolinone derivatives | Human Cancer Cell Lines (A549, PC-3) | Antitumor | Compound 7n with a 2-fluorobenzoyl group showed potent activity (IC₅₀ ≈ 7.5 µM). |

Future Directions and Research Opportunities

Exploration of Underexplored Reactivity Profiles

The reactivity of 4-Fluoro-2-methylpyridin-3-ol is largely dictated by the interplay of its functional groups. The electron-withdrawing fluorine atom, the electron-donating methyl group, and the versatile hydroxyl group create a unique electronic and steric environment. While standard reactions have been documented, a deeper exploration of its reactivity could unveil novel synthetic pathways.

Future research should focus on:

Asymmetric Catalysis: The chiral center that can be generated at the carbon bearing the hydroxyl group presents an opportunity for developing enantioselective transformations. Investigating asymmetric catalysis to control the stereochemistry of reactions involving this center could lead to the synthesis of valuable chiral building blocks.

C-H Activation: The pyridine (B92270) ring and the methyl group offer multiple sites for C-H activation. Exploring transition-metal-catalyzed C-H functionalization reactions could provide direct and atom-economical methods for introducing new functional groups, bypassing traditional multi-step synthetic sequences.